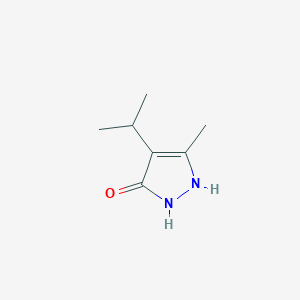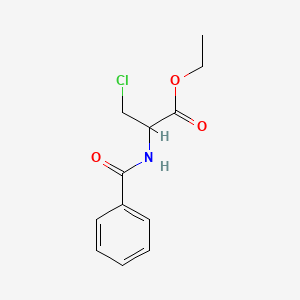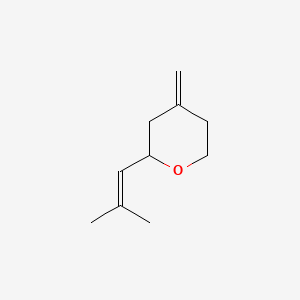
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- is a chemical compound with the molecular formula C10H18O. It is a derivative of tetrahydropyran and is known for its unique structural features, including a tetrahydro-4-methylene group and a 2-(2-methyl-1-propenyl) substituent. This compound is also referred to as rose oxide due to its presence in rose oil and its characteristic fragrance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- can be achieved through various synthetic routes. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For example, the reaction of 3,4-dihydropyran with isoprene in the presence of a Lewis acid catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation and purification to isolate the final product. The use of advanced analytical techniques, such as gas chromatography, ensures the quality and consistency of the compound .
化学反应分析
Types of Reactions
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
科学研究应用
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research has explored its potential therapeutic applications, including its use as a fragrance in aromatherapy.
Industry: The compound is used in the fragrance industry due to its pleasant aroma and stability
作用机制
The mechanism of action of 2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the olfactory system, triggering a sensory response that results in the perception of its characteristic fragrance. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes .
相似化合物的比较
Similar Compounds
- cis-Rose oxide
- trans-Rose oxide
- Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
Uniqueness
2H-Pyran, tetrahydro-4-methylene-2-(2-methyl-1-propenyl)- is unique due to its specific structural features, which differentiate it from other similar compounds. Its tetrahydro-4-methylene group and 2-(2-methyl-1-propenyl) substituent contribute to its distinct chemical properties and applications .
属性
CAS 编号 |
60857-05-8 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
4-methylidene-2-(2-methylprop-1-enyl)oxane |
InChI |
InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,10H,3-5,7H2,1-2H3 |
InChI 键 |
JRIATCFPZFOVNP-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1CC(=C)CCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


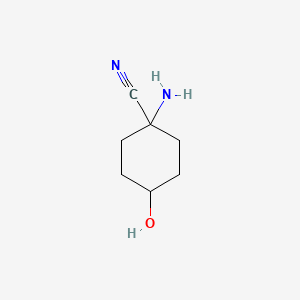
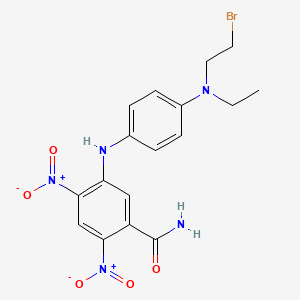
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13946585.png)
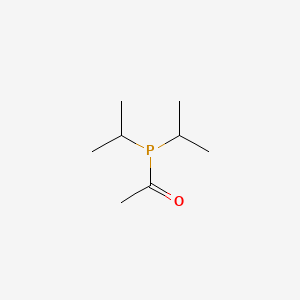
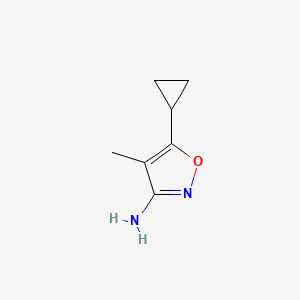
![2-[5-(2-cyclopentylacetyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13946606.png)
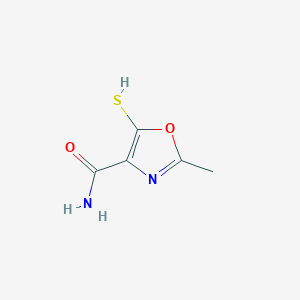
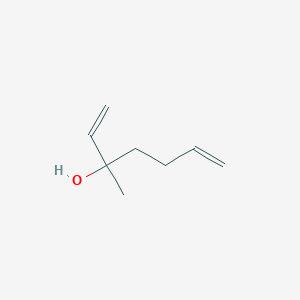
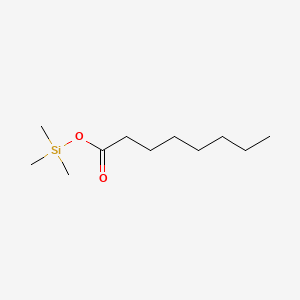
![8-bromobenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13946634.png)

